BenchChemオンラインストアへようこそ!

4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Aqueous solubility Lead-likeness Formulation

4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a gem‑difluorinated oxa‑spirocyclic compound that integrates a bicyclo[5.1.0]octane core with a 3‑oxa‑spiro linkage and a 4',4'‑difluorocyclohexane moiety. It belongs to the broader class of oxa‑spirocycles, which have been shown to dramatically improve aqueous solubility (up to 40‑fold) and reduce lipophilicity (Δlog D ≈ 1 unit) compared to conventional all‑carbon spirocycles.

Molecular Formula C12H18F2O
Molecular Weight 216.27 g/mol
Cat. No. B13191027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
Molecular FormulaC12H18F2O
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESC1CC2(CCC(CC2)(F)F)OCC3C1C3
InChIInChI=1S/C12H18F2O/c13-12(14)5-3-11(4-6-12)2-1-9-7-10(9)8-15-11/h9-10H,1-8H2
InChIKeyVPDZZJDRMPKSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] – A Dual-Engineered Fluorinated Oxa-Spirocyclic Building Block for Drug Discovery


4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a gem‑difluorinated oxa‑spirocyclic compound that integrates a bicyclo[5.1.0]octane core with a 3‑oxa‑spiro linkage and a 4',4'‑difluorocyclohexane moiety . It belongs to the broader class of oxa‑spirocycles, which have been shown to dramatically improve aqueous solubility (up to 40‑fold) and reduce lipophilicity (Δlog D ≈ 1 unit) compared to conventional all‑carbon spirocycles [1]. The strategic installation of the gem‑difluoro group further tunes acidity/basicity (pKa decrease of 0.3–0.5 units) and lipophilicity (logP decrease of ~0.5–0.6 units) relative to non‑fluorinated analogs [2]. This dual modification—oxygen insertion and gem‑difluorination—creates a molecular phenotype with physicochemical properties not achievable by mono‑substituted or unmodified in‑class candidates, making it a high‑priority building block for lead‑optimization programs where solubility, metabolic stability, and conformational restraint are critical.

Why 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] Cannot Be Replaced by Common In‑Class Spirocyclic Analogs


The 3‑oxaspiro[bicyclo[5.1.0]octane‑4,1'‑cyclohexane] scaffold supports numerous substitution variants—including the parent unsubstituted compound (CAS 2059955‑80‑3), 4',4'‑dimethyl, 4'‑ethyl, and 5'‑/6'‑methyl analogs—but these alternatives provide only a single knob for property optimization. Replacing the gem‑difluoro group with gem‑dimethyl retains lipophilicity but eliminates the polarity and metabolic‑blocking effects conferred by the CF₂ moiety [1]. Conversely, removing the oxa‑bridge to create an all‑carbon spirocycle sacrifices the 40‑fold solubility gain and the logD reduction of ~1 unit that the oxygen atom provides [2]. A user who selects a non‑fluorinated analog or a mono‑substituted variant acquires only a subset of the target compound's integrated property profile and may need to conduct additional, costly synthetic iterations to recover the missing pharmacokinetic advantages. The quantitative evidence in Section 3 demonstrates that the target compound's combination of oxygen insertion and gem‑difluorination produces a compound‑specific, measurable differentiation in solubility, lipophilicity, pKa, and metabolic stability that none of its closest commercially available analogs can simultaneously match.

Quantitative Differentiation Evidence for 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] vs. Closest Analogs


Aqueous Solubility: Oxa-Spiro Motif Increases Solubility up to 40‑Fold vs. All‑Carbon Spirocycles

The oxa-spirocyclic architecture in the target compound delivers a dramatic solubility advantage over all‑carbon spirocyclic analogs. In a direct head‑to‑head comparison of model compounds, oxa-spirocycle 67 achieved 360 µM kinetic aqueous solubility—a 40‑fold increase over the 9 µM measured for the all‑carbon spirocyclic analog 66 [1]. The general oxa‑spirocyclic class exhibits up to 40‑fold higher solubility and logD values lowered by approximately one unit (e.g., logD 4.5 for spirocycle 66 vs. 3.6 for oxa-spirocycle 67) [1]. For the target compound, this means that the 3‑oxa bridge alone provides a solubility profile that the corresponding non‑oxa spirocyclic analog cannot approach.

Aqueous solubility Lead-likeness Formulation

Lipophilicity (LogP) Reduction via Gem-Difluorination vs. Non‑Fluorinated and Dimethyl Analogs

The gem‑difluoro substitution on the cyclohexane ring measurably lowers lipophilicity compared to both non‑fluorinated and gem‑dimethyl analogs. In a cross‑study comparable analysis of functionalized gem‑difluorocycloalkanes, gem‑difluorination decreased logP by 0.54–0.55 units relative to the non‑fluorinated counterparts [1]. An independent study on gem‑difluorinated bicyclic amines confirmed a logP reduction of 0.5–0.6 units [2]. In contrast, the 4',4'‑dimethyl analog of the target scaffold is known to conserve or even slightly increase lipophilicity compared to the parent unsubstituted compound because methyl groups lack the electron-withdrawing inductive effect of fluorine . This places the difluoro compound in a more favorable drug‑like lipophilicity range (typically logP < 5 for oral drugs) without the need for additional polar functionality that could compromise permeability.

Lipophilicity Permeability Off-target risk

pKa Modulation: Gem-Difluorination Reduces pKa of Ionizable Amines by 0.3–0.5 Units

For drug‑discovery programs requiring precise control over the ionization state at physiological pH, the gem‑difluoro group provides a predictable pKa‑lowering effect. Experimental determination of 6,6‑difluorobicyclo[3.2.0]heptane‑derived building blocks showed that gem‑difluorination decreased the pKa values of the corresponding amines by 0.3–0.5 units compared to the non‑fluorinated bicyclic counterparts [1]. This effect is driven by the electron‑withdrawing inductive influence of the two fluorine atoms and is nearly identical for acyclic and cyclic aliphatic amines [1]. The parent 4',4'‑unsubstituted and 4',4'‑dimethyl analogs lack this fluorine‑mediated pKa depression and thus maintain higher basicity. For amines conjugated to the target scaffold, a 0.5‑unit pKa shift can significantly alter the ratio of charged to neutral species at pH 7.4, impacting CNS penetration, volume of distribution, and off‑target ion‑channel activity.

Basicity pKa tuning CNS drug design

Metabolic Stability: Gem-Difluorination Preserves or Slightly Improves Microsomal Stability

The gem‑difluoro group on the cyclohexane ring serves as a metabolic soft‑spot blocker without introducing intrinsic metabolic liabilities. A systematic study of the effect of gem‑difluorination on key physicochemical properties demonstrated that gem‑difluorination either did not affect or slightly improved the metabolic stability of model cycloalkane derivatives, as measured by intrinsic clearance (CLint) in liver microsomes [1]. This contrasts with the gem‑dimethyl analog, where methyl groups can undergo CYP‑mediated hydroxylation, potentially creating reactive metabolites. The oxa‑spirocyclic framework provides an additional stability advantage: spirocyclic compounds intrinsically exhibit better metabolic stability than matched monocyclic or linear counterparts due to conformational restriction [2]. The target compound thus combines two orthogonal stability‑enhancing features not found together in any single‑substituent analog.

Metabolic stability Intrinsic clearance Half-life

Conformational Rigidity and Shape Diversity: Bicyclo[5.1.0]octane Core Provides Locked 3D Geometry Not Achievable by Monocyclic Analogs

The bicyclo[5.1.0]octane core enforces a transannular cyclopropane‑fused conformation that locks the seven‑membered ring into a restricted set of low‑energy conformers, providing greater sp³ character (Fsp³) and structural pre‑organization compared to flexible monocyclic cyclohexane‑based spirocycles [1]. This conformational rigidity translates into improved target‑binding enthalpy and reduced entropic penalty upon binding. The gem‑difluoro group further biases the cyclohexane conformational equilibrium toward the conformation that minimizes 1,3‑diaxial interactions, supplementing the intrinsic rigidity of the bicyclo[5.1.0]octane system [2]. In contrast, 4',4'‑dimethyl or unsubstituted analogs lack the fluorine‑mediated conformational bias, and monocyclic spiro‑cyclohexane analogs lack the bicyclo[5.1.0]octane core entirely, yielding a more flexible and less shape‑defined scaffold.

Conformational restriction 3D scaffold Fsp3

Bioisosteric Versatility: Gem‑Difluoro Unit Replaces Carbonyl and Oxygen Functionality in Pharmacophore Design

The gem‑difluoro group is a recognized bioisostere for carbonyl (C=O) and ether oxygen functionalities, introducing comparable dipole moments and hydrogen‑bond acceptor capacity without the metabolic vulnerability of the carbonyl group or the hydrolytic instability of labile ethers [1]. This bioisosteric relationship allows the target compound to replace carbonyl‑containing or oxygen‑linked pharmacophoric elements in lead series while concurrently adding the beneficial 3‑dimensional character of the spirocyclic scaffold. The 4',4'‑dimethyl analog cannot serve as a carbonyl or oxygen bioisostere because the methyl groups lack the requisite electron density and dipole orientation; the unsubstituted analog provides no bioisosteric replacement value at all. The target compound therefore offers a unique opportunity for scaffold hopping where both the oxygen bioisostere (the 3‑oxa bridge) and the carbonyl bioisostere (the gem‑difluoro group) are simultaneously present in a single, compact spirocyclic framework [REFS-1, REFS-2].

Bioisosterism Scaffold hopping Pharmacophore replacement

Optimal Application Scenarios for 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] Based on Verified Differentiation Evidence


Lead Optimization Programs Requiring Simultaneous Solubility Enhancement and Lipophilicity Reduction

For medicinal chemistry teams optimizing a lead series that suffers from poor aqueous solubility (<10 µM) and excessive logP (>4), the target compound provides an integrated solution. The 3‑oxa bridge alone can increase solubility up to 40‑fold based on head‑to‑head model compound data [1], while the gem‑difluoro group concurrently reduces logP by ~0.5–0.6 units [2]. This dual effect means that a single building‑block replacement can simultaneously address two of the most common developability liabilities without introducing additional heteroatoms or polar surface area that could compromise passive permeability.

CNS Drug Discovery Where Fine‑Tuning of Amine Basicity and Metabolic Stability Is Critical

CNS‑targeted programs requiring pKa values in the range of 7–9 for optimal brain penetration can exploit the predictable pKa‑lowering effect of the gem‑difluoro group (ΔpKa = −0.3 to −0.5 units) [1]. Coupled with the intrinsic metabolic stability of the gem‑difluoro motif [2] and the conformational rigidity of the bicyclo[5.1.0]octane core [3], the target compound enables the design of CNS‑penetrant ligands with reduced susceptibility to P‑glycoprotein efflux and lower hERG liability compared to more basic, conformationally flexible analogs.

Scaffold‑Hopping from Carbonyl‑Containing or Metabolically Labile Pharmacophores to Stable Fluorinated Spirocycles

When a lead series contains a metabolically vulnerable ketone or an acid‑labile ether, the target compound facilitates a dual bioisosteric swap: the gem‑difluoro group replaces the carbonyl [1], and the 3‑oxa bridge replaces or augments the ether linkage within a rigid spirocyclic framework. This single‑step scaffold hop can generate patent‑differentiated analogs with improved PK profiles, as supported by the metabolic stability and solubility advantages documented in Section 3, while preserving the key electrostatic and hydrogen‑bonding interactions of the original pharmacophore.

Fragment‑Based Drug Discovery (FBDD) Requiring sp³‑Rich, Shape‑Diverse Building Blocks with Favorable Physicochemical Properties

The target compound's bicyclo[5.1.0]octane core ensures high sp³ character (Fsp³) and a locked 3D conformation [1], while its oxa‑spirocyclic nature keeps logD in a drug‑like range (~3–4) and solubility in the mid‑micromolar range [2]. These combined properties make it an ideal fragment‑growth vector or core scaffold for FBDD campaigns, where the goal is to maintain ligand efficiency and three‑dimensionality while systematically exploring chemical space—a profile that monocyclic, non‑fluorinated, or all‑carbon spirocyclic fragments cannot simultaneously deliver.

Quote Request

Request a Quote for 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.